Home > Products > Building Blocks P2181 > 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline - 1356111-42-6

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1692585
CAS Number: 1356111-42-6
Molecular Formula: C10H9BrF3N
Molecular Weight: 280.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

THIQ derivatives have garnered significant attention in medicinal chemistry as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [] Furthermore, these compounds have proven invaluable as pharmacological tools for investigating biological pathways and elucidating the mechanisms of action of drugs and other bioactive molecules. []

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is described as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) [].

(E)-7-[2-(Cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g)

  • Compound Description: This compound exhibits potent partial agonist activity towards peroxisome proliferator-activated receptor γ (PPARγ) while also showing very weak protein tyrosine phosphatase 1B (PTP1B) inhibition []. This selectivity profile makes it a promising candidate for further development as a treatment for insulin resistance and type 2 diabetes.

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid tert-Butylamine Salt (13jE)

  • Compound Description: This compound demonstrates potent human peroxisome proliferator-activated receptor γ (PPARγ) agonist activity and human protein-tyrosine phosphatase 1B (PTP-1B) inhibitory activity []. It acts as a partial PPARγ agonist and displays favorable pharmacokinetic properties.

7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661)

  • Compound Description: This compound acts as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) []. It demonstrates high selectivity for PNMT over the α2-adrenoceptor, making it a valuable tool for investigating PNMT's role in various physiological processes.

3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-Methyl-THIQs)

  • Compound Description: 3-Methyl-THIQs are recognized as potent phenylethanolamine N-methyltransferase (PNMT) inhibitors but lack selectivity due to their affinity for the α2-adrenoceptor [].
Overview

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by the presence of a bromine atom and a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by these substituents. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, making it a valuable component in drug design and development.

Source and Classification

The compound's chemical structure can be classified under tetrahydroisoquinolines, which are bicyclic compounds derived from isoquinoline. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural features, indicating the presence of both bromine and trifluoromethyl groups at specific positions on the isoquinoline framework. Its chemical identifier is 1356111-42-6.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:

  1. Bromination: A suitable precursor such as 2-aminopyridine is brominated to yield 5-bromo-2-aminopyridine.
  2. Iodination: The brominated intermediate undergoes iodination to facilitate the introduction of the trifluoromethyl group.
  3. Sonogashira Coupling: This step incorporates the trifluoromethyl group through a coupling reaction.
  4. Intramolecular Cyclization: Finally, an intramolecular reaction leads to the formation of the desired tetrahydroisoquinoline structure.

Industrial methods may utilize continuous flow reactors to improve efficiency and yield, along with purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can participate in several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles via nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to generate different derivatives.
  • Coupling Reactions: The trifluoromethyl group can engage in coupling reactions such as Suzuki or Sonogashira couplings to produce more complex molecules.

These reactions highlight the versatility of this compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards these targets. For instance, in kinase inhibition studies, this compound has been shown to bind effectively to ATP-binding sites in kinases, thereby blocking their activity and influencing downstream signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: The compound is expected to be soluble in organic solvents due to its lipophilic nature imparted by the trifluoromethyl group.
  • Stability: It demonstrates good stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.

These properties make it suitable for various applications in research settings .

Applications

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several significant applications:

  • Medicinal Chemistry: It serves as a critical building block for synthesizing potential drug candidates, particularly those targeting kinase pathways.
  • Organic Synthesis: Utilized in developing new synthetic methodologies and constructing complex molecular architectures.
  • Biological Studies: Employed in research investigating its interactions with biological targets and assessing potential therapeutic effects .
Introduction to Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

Historical Context of Tetrahydroisoquinolines in Drug Discovery

Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, with a documented history spanning over four decades of therapeutic application. These bicyclic amines form the core structural element of numerous alkaloids and synthetic bioactive compounds. Early isolation of natural products like naphthyridinomycin and saframycin A revealed the inherent biological potential of the THIQ framework, particularly in oncology [2]. This natural precedent spurred systematic exploration of synthetic THIQ derivatives, leading to clinically impactful drugs across diverse therapeutic areas.

Table 1: Clinically Utilized Tetrahydroisoquinoline (THIQ) Derivatives

Drug NamePrimary Therapeutic ApplicationKey Structural Features
PraziquantelAnthelminticUnsubstituted core with cyclohexylcarbonyl
QuinaprilAnti-hypertensiveTHIQ fused with proline derivative
TrabectedinAnti-cancer (Soft tissue sarcoma)Complex pentacyclic THIQ alkaloid
SolifenacinOveractive bladder1-Substituted THIQ with quinoline moiety
ApomorphineAnti-parkinsonianAporphine alkaloid (dihydroxylated THIQ)
AtracuriumNeuromuscular blocking agentBis-THIQ with ester linkages

The enduring significance of THIQs stems from their structural versatility and capacity for targeted interactions with biological macromolecules. Their rigid, semi-rigid conformation allows for precise spatial orientation of pharmacophoric elements, facilitating optimal binding to enzyme active sites and receptor pockets. The secondary amine functionality enables salt formation, enhancing aqueous solubility for pharmaceutical formulation, while the aromatic ring system facilitates π-π stacking and hydrophobic interactions critical for target engagement [2] [8]. This combination of properties has cemented THIQs as indispensable tools in rational drug design.

Role of Halogen and Trifluoromethyl Substituents in Bioactive Molecule Design

Strategic incorporation of halogen atoms, particularly bromine, and trifluoromethyl groups into bioactive molecules represents a cornerstone of modern medicinal chemistry. These substituents profoundly influence molecular properties critical to drug efficacy and pharmacokinetics. Bromine, as a heavy halogen, significantly enhances binding affinity through halogen bonding interactions with protein carbonyl oxygen atoms and carbon backbone atoms. This phenomenon, characterized by a distinct "σ-hole" interaction, provides geometrically specific binding energy increments of 1–5 kcal/mol, substantially improving target affinity [1] [8]. Furthermore, bromination alters metabolic pathways by blocking susceptible sites of oxidative metabolism, thereby improving metabolic stability and plasma half-life.

The trifluoromethyl group (-CF₃) exerts multifaceted effects. Its extreme electronegativity creates a potent electron-withdrawing field, reducing the basicity and pKa of adjacent nitrogen atoms by up to 4.65 units (e.g., from 9.53 in unsubstituted THIQ to 4.88 in 1-trifluoromethyl-THIQ) [7]. This pKa depression dramatically influences ionization state at physiological pH, thereby modulating membrane permeability, central nervous system penetration, and protein binding characteristics. Simultaneously, the trifluoromethyl group enhances lipophilicity (log P), promoting favorable partitioning into lipid bilayers and hydrophobic binding pockets. Its steric bulk, approximately equivalent to an isopropyl group, provides conformational constraint while maintaining metabolic resistance to oxidative processes due to the strength of C-F bonds [5] [7] [10].

Table 2: Impact of Fluorination on THIQ Amine pKa and Biological Activity

3-SubstituentpKaPNMT Ki (μM)α2-Adrenoceptor Ki (μM)Selectivity Ratio (α2/PNMT)
H9.530.0560.234.1
CH₃9.420.0171.165
CH₂F7.880.0236.4280
CHF₂6.42-->500
CF₃4.883.2>1000>310

The "Goldilocks Effect" of fluorination is particularly evident in THIQ derivatives targeting phenylethanolamine N-methyltransferase (PNMT). While 3-fluoromethyl-THIQs (pKa ~7.88) retain potent PNMT inhibition but exhibit significant off-target α2-adrenoceptor binding, 3-trifluoromethyl-THIQs (pKa ~4.88) lose PNMT affinity due to steric bulk and excessive pKa reduction. In contrast, 3-difluoromethyl-THIQs (pKa ~6.42) achieve an optimal balance: sufficient basicity for PNMT binding (via partial protonation) combined with reduced α2-adrenoceptor affinity, yielding exceptional selectivity [7]. This principle extends to other targets, demonstrating how judicious halogen and fluorine incorporation enables fine-tuning of drug-receptor interactions.

Significance of Position-Specific Substitution (5-Bromo, 7-Trifluoromethyl) in Isoquinoline Scaffolds

Position-specific substitution on the THIQ nucleus critically determines biological activity and selectivity. The 5- and 7-positions reside on the aromatic ring, making them prime locations for influencing electronic distribution, steric accessibility, and intermolecular interactions within binding pockets. Introduction of bromine at the 5-position (5-Br) provides a combination of steric bulk, lipophilicity enhancement, and capacity for halogen bonding. Computational studies indicate the 5-position is optimally oriented for interactions with hydrophobic subpockets in various enzyme targets, where the bromine atom can engage in favorable van der Waals contacts or specific halogen bonds [1] [9].

The 7-trifluoromethyl (7-CF₃) substituent exerts profound electronic and steric effects. Positioned ortho to the nitrogen bridgehead, the strongly electron-withdrawing -CF₃ group reduces electron density on the adjacent nitrogen, further modulating basicity. Crucially, crystallographic studies of THIQ inhibitors bound to human PNMT reveal that lipophilic 7-substituents project into a cleft formed by Val53 and Arg44 side chains. While smaller 7-halogens (F, Cl) maintain potency but suffer α2-adrenoceptor affinity, the bulkier 7-CF₃ group enhances selectivity by sterically compromising binding to off-target receptors while still fitting the PNMT hydrophobic cleft [1] [7].

When combined as in 5-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, these substituents create a synergistic effect. The 5-Br enhances target binding affinity through specific interactions, while the 7-CF₃ simultaneously optimizes physicochemical properties (lipophilicity, pKa) and improves selectivity by sterically blocking off-target binding. This strategic substitution pattern has shown promise in antimicrobial applications, particularly against Mycobacterium tuberculosis (M. tb), where high lipophilicity correlates with improved potency against mycobacterial ATP synthase [1] [9] [10]. The compound's molecular weight (289.17 g/mol) and calculated properties align well with drug-like chemical space, supporting its potential as a lead structure.

Table 3: Comparative Effects of Substituents at Key THIQ Positions

PositionBromine Substitution EffectTrifluoromethyl Substitution EffectCombined 5-Br + 7-CF₃ Effect
5-PositionHalogen bonding capability; Metabolic blockade; Moderate lipophilicity increase (π ≈ 0.5)Not commonly reported at this positionEnhanced binding affinity; Optimized lipophilicity profile
7-PositionModerate PNMT potency but poor selectivity (α2 affinity)Reduced basicity (pKa depression); Enhanced metabolic stability; Improved selectivity via steric exclusionSynergistic selectivity enhancement; Balanced physicochemical properties
1-PositionN/ADramatic pKa reduction (to ~4.88); Loss of PNMT potencyN/A (Compound unsubstituted at N1)

Synthetic accessibility remains a consideration. While 7-trifluoromethyl-THIQs like 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline (CAS# 199678-32-5) are commercially available building blocks [5], 5-bromo-7-(trifluoromethyl) derivatives require specific multi-step syntheses. Common approaches leverage Bischler-Napieralski cyclization of appropriately substituted phenethylamides or advanced Pictet-Spengler reactions. The steric demand of the 7-CF₃ group necessitates careful optimization of cyclization conditions, often requiring Lewis acid catalysis or microwave assistance to achieve acceptable yields [3] [8]. These synthetic challenges, however, are counterbalanced by the unique pharmacological profile conferred by this specific substitution pattern, making 5-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline a compelling subject for ongoing medicinal chemistry exploration.

Properties

CAS Number

1356111-42-6

Product Name

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

5-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

InChI

InChI=1S/C10H9BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2

InChI Key

DVJAPXLHVNGTIU-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Br

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.